The Cornerstone of PARP Inhibition: A Technical Guide to 4-(Piperidin-3-yl)aniline
The Cornerstone of PARP Inhibition: A Technical Guide to 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)aniline, a key building block in modern medicinal chemistry, has garnered significant attention for its pivotal role in the synthesis of targeted cancer therapies. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical application as a precursor to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties and Supplier Information
4-(Piperidin-3-yl)aniline is a bifunctional molecule incorporating both a piperidine and an aniline moiety, making it a versatile scaffold for chemical elaboration.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 19733-56-3 | |
| Molecular Formula | C₁₁H₁₆N₂ | [2] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| Boiling Point (Predicted) | 331.9±35.0 °C | [4] |
| Density (Predicted) | 1.043±0.06 g/cm³ | [4] |
| Appearance | Typically a white crystalline solid | [2] |
A list of exemplary suppliers for research and development purposes is provided below.
| Supplier | Purity |
| AChemBlock | 97% |
| Benchchem | Research Grade |
| Smolecule | Research Grade |
| Ottokemi | 95% |
Synthesis of 4-(Piperidin-3-yl)aniline
The synthesis of 4-(piperidin-3-yl)aniline can be achieved through various routes. Two prominent methods are detailed below, offering alternatives with and without the use of precious metal catalysts.
Method 1: Reduction via Quaternary Ammonium Salt Intermediate (Precious Metal-Free)
This method involves a two-step process starting from 3-(4-nitrophenyl)pyridine, avoiding the use of costly precious metal catalysts.[5][6]
Experimental Protocol:
Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
-
To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.[6]
-
Heat the mixture to 65°C and add 13.3g (110 mmol) of 3-bromopropene.[6]
-
Maintain the reaction at 65°C for 2 hours.[6]
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.[6]
-
Combine the filtrate and washings, and concentrate under reduced pressure.[6]
-
Recrystallize the crude product from petroleum ether and dry under vacuum to yield N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[6]
Step 2: Reduction to 4-(piperidin-3-yl)aniline
-
The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is mixed with zinc chloride.
-
Sodium borohydride is then added to facilitate the reduction of both the nitro group and the pyridine ring to yield 4-(piperidin-3-yl)aniline.[5][6]
Caption: Synthesis of 4-(Piperidin-3-yl)aniline via a quaternary ammonium salt.
Method 2: Catalytic Hydrogenation
This alternative synthesis route utilizes a palladium on carbon (Pd/C) catalyst for the reduction step.[7]
Experimental Protocol:
Step 1: Formation of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium
-
Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent.
-
Add benzyl halide and heat the mixture to 40-80°C for 2-8 hours to obtain the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[7]
Step 2: Catalytic Hydrogenation
-
Dissolve 3.17g of the pyridinium salt in 20mL of acetic acid.[7]
-
Add 0.2g of 5% Pd/C catalyst.[7]
-
Purge the reaction vessel with nitrogen and then with hydrogen (5 times).[7]
-
Pressurize the vessel with hydrogen gas to 2 bar and slowly warm to 37°C.[7]
-
Maintain the reaction under these conditions for over 12 hours.[7]
-
After the reaction, filter to recover the catalyst.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.[7]
-
Add 20mL of water to the residue and adjust the pH to 14 with sodium hydroxide solution.[7]
-
Extract the product with ethyl acetate (3 x 20mL).[7]
-
Combine the organic phases and concentrate under reduced pressure to obtain 4-(piperidin-3-yl)aniline as a faint yellow solid.[7]
Application in the Synthesis of Niraparib
4-(Piperidin-3-yl)aniline is a crucial intermediate in the multi-step synthesis of Niraparib, an orally active PARP inhibitor.[1] The synthesis involves the protection of the piperidine nitrogen, followed by coupling with an indazole derivative, and subsequent deprotection and amidation steps.
Caption: General workflow for the synthesis of Niraparib.
A detailed experimental protocol for the initial Boc protection step is provided below.
Experimental Protocol: Boc Protection of 4-(Piperidin-3-yl)aniline
-
In a reactor, prepare a mixture of 2.0 g of 4-(piperidin-3-yl)aniline in 10 mL of methanol and 5 mL of water.[8]
-
Cool the mixture to 0-5°C.[8]
-
Slowly add 1.81 g of NaOH and 2.59 g of Boc anhydride to the reaction mixture with stirring.[8]
-
Stir the reaction mass at 5-10°C and then allow it to warm to 20°C.[8]
-
Monitor the reaction completion using HPLC/TLC.[8]
Biological Significance: The PARP Signaling Pathway
The therapeutic efficacy of Niraparib, derived from 4-(piperidin-3-yl)aniline, is rooted in its inhibition of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2.[9][10] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][11]
In healthy cells, PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[9] However, in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[11] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[9] The inability of HR-deficient cancer cells to repair these DSBs results in chromosomal instability and ultimately, cell death, a concept known as synthetic lethality.[11]
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.
Conclusion
4-(Piperidin-3-yl)aniline stands as a testament to the importance of versatile chemical intermediates in the development of life-saving therapeutics. Its efficient synthesis and central role in the construction of the PARP inhibitor Niraparib underscore its significance in the field of oncology. This guide has provided a comprehensive overview of its properties, synthesis, and the biological rationale for its use, offering a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. Buy 4-(Piperidin-3-yl)aniline | 19733-56-3 [smolecule.com]
- 3. 4-(piperidin-3-yl)aniline 97% | CAS: 19733-56-3 | AChemBlock [achemblock.com]
- 4. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]
- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 6. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. portlandpress.com [portlandpress.com]
- 10. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
